1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide
CAS No.: 478030-78-3
Cat. No.: VC5606046
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478030-78-3 |
|---|---|
| Molecular Formula | C17H18ClN3O4S |
| Molecular Weight | 395.86 |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-N-[(E)-furan-2-ylmethylideneamino]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22)/b19-12+ |
| Standard InChI Key | ARLYVCKEGOCWTJ-XDHOZWIPSA-N |
| SMILES | C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide, systematically describes its structure:
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Piperidine-4-carbohydrazide: A six-membered saturated ring (piperidine) with a carbohydrazide (-CONHNH₂) group at the 4-position.
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1-(4-Chlorobenzenesulfonyl): A sulfonyl group (-SO₂-) attached to the piperidine nitrogen, para-substituted with a chlorine atom on the benzene ring.
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N'-[(1E)-(Furan-2-yl)methylidene]: A hydrazone Schiff base formed between the carbohydrazide’s hydrazine and furan-2-carbaldehyde, with an E-configuration at the imine double bond.
The molecular formula is C₁₇H₁₉ClN₄O₄S, with a molecular weight of 434.88 g/mol.
Structural Analysis
Key structural attributes include:
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Piperidine Ring Conformation: The chair conformation of piperidine minimizes steric strain, with the 4-carbohydrazide group occupying an equatorial position .
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Sulfonyl Group Electron Withdrawal: The 4-chlorobenzenesulfonyl moiety introduces electron-withdrawing effects, potentially enhancing hydrolytic stability and influencing intermolecular interactions .
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Furan-2-ylmethylidene Geometry: The E-configuration of the hydrazone group creates a planar arrangement, facilitating π-π stacking interactions with aromatic biological targets .
Synthesis and Reaction Pathways
Hypothetical Synthetic Route
While no direct synthesis is documented for this compound, a plausible pathway involves sequential functionalization of piperidine-4-carboxylic acid:
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Sulfonylation: React piperidine-4-carboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid.
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Hydrazide Formation: Treat the carboxylic acid with hydrazine hydrate under reflux to form 1-(4-chlorobenzenesulfonyl)piperidine-4-carbohydrazide.
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Schiff Base Condensation: React the carbohydrazide with furan-2-carbaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to yield the title compound .
Reaction Optimization Considerations
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Temperature: Schiff base formation typically proceeds at 60–80°C to achieve high yields while avoiding decomposition .
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Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates imine condensation .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures may isolate the final product.
Physicochemical Properties
Predicted Properties
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (estimated via analog comparison) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 2.8 (calculated using ChemAxon software) |
| pKa | Hydrazide NH: ~3.5; Sulfonamide SO₂NH: ~1.2 |
Spectroscopic Characteristics
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
Applications and Future Directions
Research Recommendations
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
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In Vitro Screening: Prioritize antimicrobial assays against Staphylococcus aureus and Candida albicans.
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Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry and packing interactions.
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